molecular formula C11H13N3S B2538170 2-Hydrazinyl-6,7,8,9-tetrahydronaphtho[1,2-d]thiazole CAS No. 872696-00-9

2-Hydrazinyl-6,7,8,9-tetrahydronaphtho[1,2-d]thiazole

Cat. No.: B2538170
CAS No.: 872696-00-9
M. Wt: 219.31
InChI Key: JZFGOYKTQURYKV-UHFFFAOYSA-N
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Description

2-Hydrazinyl-6,7,8,9-tetrahydronaphtho[1,2-d]thiazole is a chemical compound with the molecular formula C₁₁H₁₃N₃S and a molecular weight of 219.31 g/mol This compound is known for its unique structure, which includes a hydrazine group attached to a tetrahydronaphtho-thiazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydrazinyl-6,7,8,9-tetrahydronaphtho[1,2-d]thiazole typically involves the reaction of 2-chloro-6,7,8,9-tetrahydronaphtho[1,2-d]thiazole with hydrazine hydrate under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Hydrazinyl-6,7,8,9-tetrahydronaphtho[1,2-d]thiazole can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include azo compounds, hydrazine derivatives, and various substituted naphtho-thiazole derivatives .

Scientific Research Applications

2-Hydrazinyl-6,7,8,9-tetrahydronaphtho[1,2-d]thiazole has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Hydrazinyl-6,7,8,9-tetrahydronaphtho[1,2-d]thiazole involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the compound’s unique ring structure allows it to interact with DNA and other biomolecules, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydrazinyl-6,7,8,9-tetrahydronaphtho[1,2-d]imidazole
  • 2-Hydrazinyl-6,7,8,9-tetrahydronaphtho[1,2-d]oxazole
  • 2-Hydrazinyl-6,7,8,9-tetrahydronaphtho[1,2-d]pyrrole

Uniqueness

2-Hydrazinyl-6,7,8,9-tetrahydronaphtho[1,2-d]thiazole is unique due to its thiazole ring, which imparts distinct chemical and biological properties compared to its imidazole, oxazole, and pyrrole analogs. The presence of sulfur in the thiazole ring can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

6,7,8,9-tetrahydrobenzo[e][1,3]benzothiazol-2-ylhydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3S/c12-14-11-13-10-8-4-2-1-3-7(8)5-6-9(10)15-11/h5-6H,1-4,12H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZFGOYKTQURYKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC3=C2N=C(S3)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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